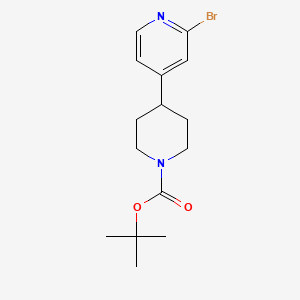
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the chemical formula C11H14O2. It is a white solid with a melting point of approximately 160-162 degrees Celsius . This compound is of interest due to its unique structure, which includes a cyclopropane ring attached to a carboxylic acid group and an ethyl-substituted phenyl ring.
準備方法
The synthesis of 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as a rhodium or copper complex, and a diazo compound as the carbenoid source. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.
化学反応の分析
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research into the biological activity of cyclopropane-containing compounds has led to the discovery of potential therapeutic agents. This compound may be explored for its pharmacological properties.
作用機序
The mechanism by which 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.
In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
類似化合物との比較
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the ethyl-substituted phenyl ring, making it less complex and potentially less versatile in synthetic applications.
2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethyl group, which may affect its reactivity and properties.
2-(3-Methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and properties compared to other similar compounds.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2-(3-ethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-2-8-4-3-5-9(6-8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14) |
InChIキー |
KSYQQQMCWSFKFL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)



![rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)
![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B15126855.png)





![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)
